molecular formula C24H22N4O2S B12041718 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-63-9

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12041718
CAS No.: 478255-63-9
M. Wt: 430.5 g/mol
InChI Key: FUMOKTCWMFVFAP-MFKUBSTISA-N
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Description

4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step process:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate is then subjected to cyclization with thiosemicarbazide in the presence of a catalyst such as acetic acid or sulfuric acid to form the triazole ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenated compounds (e.g., m-tolyl chloride) and bases like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.

Biology

Biologically, it exhibits antimicrobial, antifungal, and anticancer activities. It is studied for its potential to inhibit specific enzymes or pathways in pathogenic organisms.

Medicine

In medicinal chemistry, it is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, it can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with DNA, affecting gene expression. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt biological processes in pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(p-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

Compared to similar compounds, 4-((4-(Benzyloxy)-3-methoxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the specific substitution pattern on the triazole ring and the presence of both benzyloxy and methoxy groups. These structural features contribute to its distinct biological activity and chemical reactivity.

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable molecule in various fields of research and industry.

Properties

CAS No.

478255-63-9

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H22N4O2S/c1-17-7-6-10-20(13-17)23-26-27-24(31)28(23)25-15-19-11-12-21(22(14-19)29-2)30-16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,27,31)/b25-15+

InChI Key

FUMOKTCWMFVFAP-MFKUBSTISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Origin of Product

United States

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